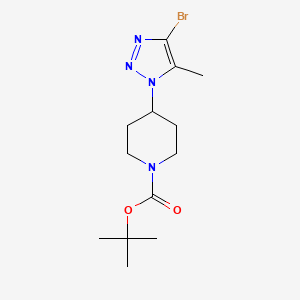![molecular formula C13H9BrFN3O B13674850 7-(4-Bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13674850.png)
7-(4-Bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound with a molecular formula of C13H9BrFN3O and a molecular weight of 322.13 g/mol . This compound is part of the triazolopyridine family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation . This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields within a short reaction time . The reaction conditions include a temperature of 140°C and a reaction time of 3 hours, resulting in an 89% yield .
Industrial Production Methods
the microwave-mediated synthesis method mentioned above could be adapted for large-scale production due to its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
7-(4-Bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like phenylboronic acids in the presence of palladium catalysts.
Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as phenylboronic acids, palladium catalysts, and bases like potassium carbonate in ethanol at 80°C.
Nucleophilic Addition: Various nucleophiles can be used under appropriate conditions.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the bromine atom.
Nucleophilic Addition: Nitrogen-containing heterocyclic compounds.
Scientific Research Applications
7-(4-Bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research, including:
Medicinal Chemistry: It is used in the development of drugs targeting various biological pathways, such as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Biological Research: The compound is studied for its potential in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: It has applications in the development of new materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(4-Bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, inhibiting its activity and thereby modulating immune responses . It also inhibits enzymes like PHD-1, JAK1, and JAK2, which are involved in various cellular processes .
Comparison with Similar Compounds
Properties
Molecular Formula |
C13H9BrFN3O |
|---|---|
Molecular Weight |
322.13 g/mol |
IUPAC Name |
7-(4-bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C13H9BrFN3O/c1-8-11(3-2-10(14)13(8)15)19-9-4-5-18-12(6-9)16-7-17-18/h2-7H,1H3 |
InChI Key |
YCQLLJWDWVGALX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)Br)OC2=CC3=NC=NN3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


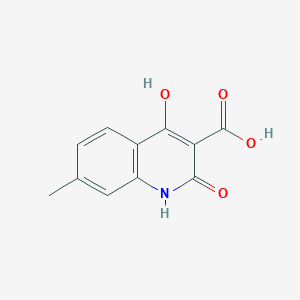
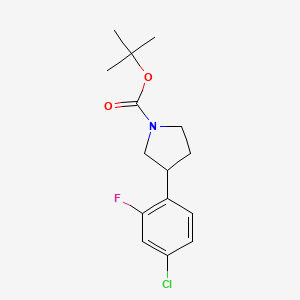
![3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13674785.png)
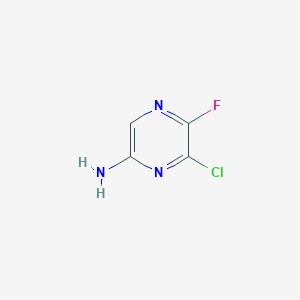

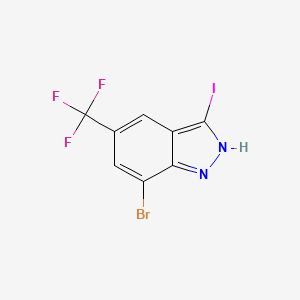
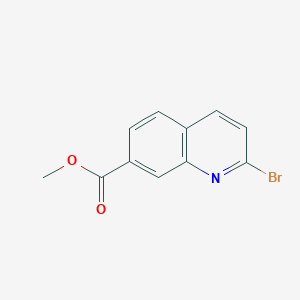
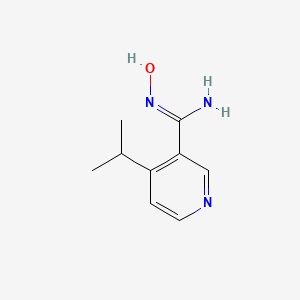
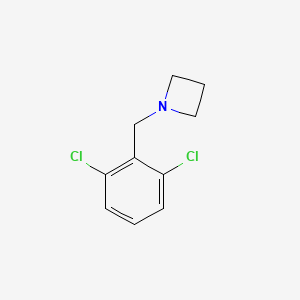
![2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13674822.png)
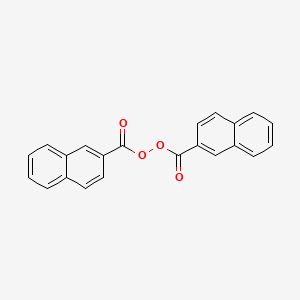
![4-(Bromomethyl)-2-methylbenzo[d]thiazole](/img/structure/B13674839.png)
